molecular formula C8H6N2 B1220473 1,6-Naphthyridine CAS No. 253-72-5

1,6-Naphthyridine

Cat. No. B1220473
Key on ui cas rn: 253-72-5
M. Wt: 130.15 g/mol
InChI Key: VSOSXKMEQPYESP-UHFFFAOYSA-N
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Patent
US05214051

Procedure details

Glycerol (138.15 g, 1.5 mol) was added dropwise to an ice-cold mixture of "sulfo-mix" (a mixture of nitrobenzene and fuming sulfuric acid, see: Utermohlen, W. P., J. Org. Chem, 1943 8, 544). Addition of 4-aminopyridine (56.46 g, 0.6 mol) was followed by a rapid dropwise addition of water (225 ml), which caused a rise in temperature to 80°; the reaction mixture was allowed to stir until it became homogeneous, and was subsequently heated to 135° for 48 hours. It was then allowed to cool, poured into 1 l ice water, and the pH was adjusted to 13 by the addition of sodium hydroxide pellets. The resulting thick precipitate was removed by filtration, and the filtrate was extracted with methylene chloride (2×2 l). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated to yield a crude product, which was purified by column chromatography (98:2 methylene chloride:methanol). The title product was obtained as an amber oil which crystallized upon standing (13.7 g, 0.11 mol, 18% yield).
Quantity
138.15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
56.46 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Six
Yield
18%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:5]O)O.[N+](C1C=CC=CC=1)([O-])=O.S(=O)(=O)(O)O.[NH2:21][C:22]1[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=1.[OH-].[Na+]>O>[N:21]1[C:22]2[C:23](=[CH:24][N:25]=[CH:26][CH:27]=2)[CH:5]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
Quantity
138.15 g
Type
reactant
Smiles
OCC(O)CO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
56.46 g
Type
reactant
Smiles
NC1=CC=NC=C1
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mix" (
CUSTOM
Type
CUSTOM
Details
to 80°
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently heated to 135° for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting thick precipitate was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with methylene chloride (2×2 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (98:2 methylene chloride:methanol)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CN=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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